1-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenylbutan-1-one
Description
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenylbutan-1-one is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a phenylbutanone moiety. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c1-16(17-5-3-2-4-6-17)15-20(24)23-13-11-22(12-14-23)19-9-7-18(21)8-10-19/h2-10,16H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEQIMVOCGHDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCN(CC1)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenylbutan-1-one involves several steps, typically starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting piperazine intermediate is then reacted with 4-fluorophenyl and phenylbutanone moieties under appropriate conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets such as receptors and enzymes.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenylbutan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenylbutan-1-one can be compared with other similar compounds, such as:
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-phenylbutan-1-one: This compound has a similar structure but with a different position of the fluorine atom on the phenyl ring, which may affect its biological activity and binding affinity.
1-[4-(4-chlorophenyl)piperazin-1-yl]-3-phenylbutan-1-one: The substitution of fluorine with chlorine can lead to differences in chemical reactivity and biological effects.
1-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylbutan-1-one: The presence of a methyl group instead of a fluorine atom can alter the compound’s lipophilicity and pharmacokinetic properties.
The uniqueness of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenylbutan-1-one lies in its specific substitution pattern, which influences its chemical and biological properties, making it a valuable compound for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
